
1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. Its structure includes two hydroxyl groups, making it a diol, and it is often utilized in various scientific and industrial applications due to its distinctive characteristics.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the diol structure. One common method involves the reaction of hexafluoropropylene oxide with a suitable nucleophile, followed by further fluorination and hydroxylation steps. Industrial production methods may vary, but they generally aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Chemischer Reaktionen
1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.
Reduction: Reduction reactions can convert the diol into other functional groups, such as alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and as a reagent in various organic reactions.
Biology: Its stability and resistance to metabolic degradation make it useful in studying biological systems and as a potential drug candidate.
Medicine: The compound’s unique properties are explored for developing new pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism by which 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can influence molecular interactions and binding affinities. This compound can interact with various molecular targets, including enzymes and receptors, by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol stands out due to its unique combination of fluorine atoms and hydroxyl groups. Similar compounds include:
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Known for its high fluorine content and stability.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Used in the synthesis of surfactants and other fluorinated materials.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fluorinated biphenyl compound with similar stability and chemical properties.
Eigenschaften
CAS-Nummer |
652132-19-9 |
|---|---|
Molekularformel |
C8H2F16O2 |
Molekulargewicht |
434.07 g/mol |
IUPAC-Name |
1,1,1,3,3,4,4,6,6,6-decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol |
InChI |
InChI=1S/C8H2F16O2/c9-3(10,1(25,5(13,14)15)6(16,17)18)4(11,12)2(26,7(19,20)21)8(22,23)24/h25-26H |
InChI-Schlüssel |
WNJWUDXDFRLFRM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)(F)F)(C(F)(F)F)O)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


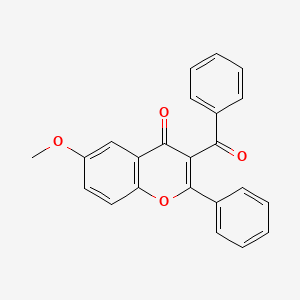
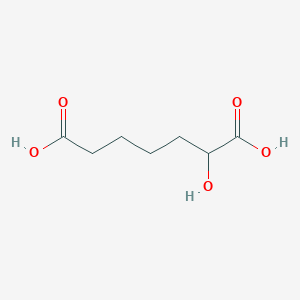

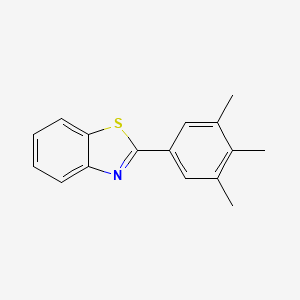

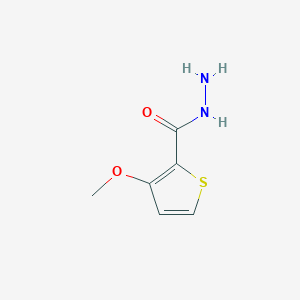
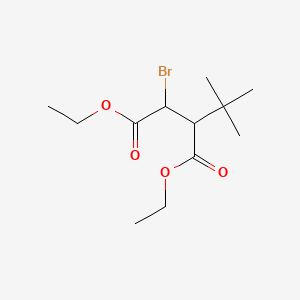
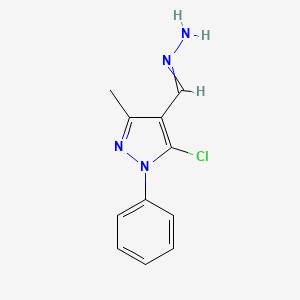
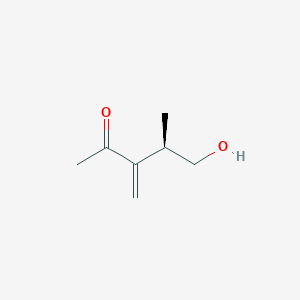
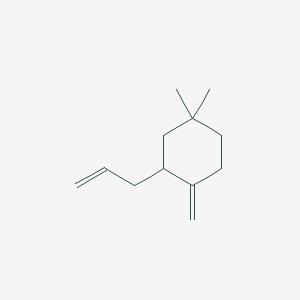
![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)
![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)

